2,3,6-Triaminopyridindihydrochlorid

Übersicht

Beschreibung

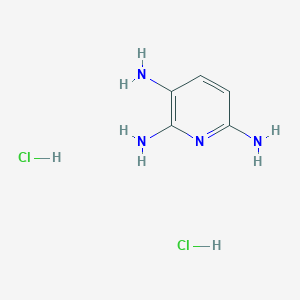

2,3,6-Triaminopyridine dihydrochloride is a chemical compound with the molecular formula C5H10Cl2N4 and a molecular weight of 197.07 g/mol . It is a novel metabolite of phenazopyridine and is primarily used for research purposes . This compound is known for its unique structure, which includes three amino groups attached to a pyridine ring, making it a valuable compound in various scientific fields .

Wissenschaftliche Forschungsanwendungen

2,3,6-Triaminopyridine dihydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology, it serves as a metabolite for studying the effects of phenazopyridine . In medicine, it has been investigated for its potential anticonvulsant properties . Additionally, this compound is used in the development of high-performance polymers for military and aerospace applications due to its stability and unique chemical properties .

Vorbereitungsmethoden

The synthesis of 2,3,6-Triaminopyridine dihydrochloride typically involves a two-step process: nitration and hydrogenation . The nitration step uses a mixture of oleum and fuming nitric acid to improve the yield and purity of the intermediate product . The hydrogenation step employs a hydrogen/palladium on carbon/ethanol system to achieve high efficiency . This method is known for its simplicity and efficiency, making it suitable for both laboratory and industrial production .

Analyse Chemischer Reaktionen

2,3,6-Triaminopyridine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include nitric acid, sulfuric acid, and hydrogen gas . The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of 2,6-diaminopyridine can lead to the formation of nitropyridine, while hydrogenation can produce the desired triaminopyridine compound .

Wirkmechanismus

The mechanism of action of 2,3,6-Triaminopyridine dihydrochloride involves its interaction with biological membranes . The compound’s amphiphilic nature allows it to interact with phospholipid bilayers, affecting membrane stability and function . This interaction is crucial for its anticonvulsant activity, as it modulates the activity of ion channels and neurotransmitter receptors . The molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to influence the central nervous system by altering neuronal excitability .

Vergleich Mit ähnlichen Verbindungen

2,3,6-Triaminopyridine dihydrochloride is unique due to its three amino groups attached to a pyridine ring, which distinguishes it from other similar compounds . Similar compounds include 2,3,5,6-tetraaminopyridine and 2,6-diaminopyridine . While these compounds share some structural similarities, 2,3,6-Triaminopyridine dihydrochloride’s specific arrangement of amino groups provides distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research applications .

Biologische Aktivität

2,3,6-Triaminopyridine dihydrochloride is a derivative of pyridine and has garnered attention for its biological activities, particularly in the context of pharmacology and toxicology. This compound is notably a metabolite of phenazopyridine, a commonly used urinary tract analgesic. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

- Chemical Formula : C6H9Cl2N5

- Molecular Weight : 208.07 g/mol

- CAS Number : 1004-38-2

The biological activity of 2,3,6-triaminopyridine dihydrochloride can be attributed to its interaction with various biological targets. It has been shown to affect renal function and muscle integrity in animal models. The compound's mechanism may involve:

- Inhibition of Enzymatic Activity : It has been linked to the inhibition of certain enzymes that play a role in metabolic pathways.

- Toxicological Effects : Studies have indicated that high doses can lead to muscle necrosis and renal damage due to direct toxic effects on renal tubules .

Renal Toxicity

A significant case study highlighted the renal toxicity associated with 2,3,6-triaminopyridine. In a reported case, a patient developed acute renal failure after ingesting large quantities of phenazopyridine, leading to elevated levels of this metabolite. The renal damage was characterized by:

- Acute Tubular Necrosis : Histological examinations revealed vacuolization and necrosis in distal tubules.

- Clinical Presentation : The patient exhibited oliguria and elevated creatinine levels, peaking 11 days post-ingestion .

Muscle Necrosis

Another study focused on the effects of 2,3,6-triaminopyridine on muscle tissue in rats. The findings suggested that:

- Histopathological Changes : Muscle necrosis was observed following administration, indicating potential myotoxic effects.

- Dose-Dependent Response : Higher doses correlated with increased severity of muscle damage .

Research Findings

Pharmacological Implications

Given its biological activity, 2,3,6-triaminopyridine dihydrochloride may have implications in both therapeutic contexts and as a potential toxic agent:

- Therapeutic Potential : While primarily known for its adverse effects, understanding its mechanisms could lead to novel therapeutic applications if these can be modulated.

- Safety Considerations : The documented toxicity necessitates caution in clinical settings, particularly regarding dosage and patient monitoring.

Eigenschaften

IUPAC Name |

pyridine-2,3,6-triamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4.2ClH/c6-3-1-2-4(7)9-5(3)8;;/h1-2H,6H2,(H4,7,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOSAKLIEXRQST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.